methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride
CAS No.: 2694734-00-2
Cat. No.: VC11548668
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694734-00-2 |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8;/h5-6H,2-4,10H2,1H3;1H |
| Standard InChI Key | BERPDQHFILWWGK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN2CCC(CC2=C1)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is methyl 5-amino-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride. Its molecular formula is C10H14ClN3O2, with a molecular weight of 259.69 g/mol. The hydrochloride salt form arises from protonation of the amino group, improving aqueous solubility for pharmacological applications .
Structural Elucidation
The core structure consists of a pyrazolo[1,5-a]pyridine system, where the pyrazole ring (positions 1–3) is fused to a partially saturated pyridine ring (positions 4–7). Key substituents include:
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Methyl ester at position 2: Enhances lipophilicity and serves as a handle for further derivatization.
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Amino group at position 5: Participates in hydrogen bonding and intermolecular interactions, critical for biological activity.
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Hydrochloride salt: Stabilizes the compound and improves bioavailability .
The saturated pyridine ring (4H,5H,6H,7H) adopts a boat conformation, as evidenced by NMR studies of analogous compounds .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves multicomponent reactions (MCRs) using 5-aminopyrazole precursors. A representative pathway is outlined below:
Condensation with β-Ketoesters
Reaction of 5-aminopyrazole (16) with methyl β-ketoesters (81) in acetic acid yields the pyrazolo[1,5-a]pyridine core. Subsequent hydrochlorination with HCl gas affords the final product :
This method achieves yields of 65–75% under optimized conditions .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, a mixture of 5-aminopyrazole, methyl glyoxylate, and cyclopentanone in ethanol under microwave irradiation (150°C, 10 min) produces the target compound in 82% yield .
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional MCR | Acetic acid, reflux | 65–75 | 6–8 hours |
| Microwave-assisted | Ethanol, 150°C | 82 | 10 minutes |
| Solvent-free | Neat, 120°C | 70 | 2 hours |
Microwave-assisted synthesis is preferred for scalability and efficiency, though solvent-free methods reduce environmental impact .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and moderate solubility in ethanol (15–20 mg/mL). The compound is stable at room temperature for 12 months when stored in airtight containers away from light .
Spectroscopic Data
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UV-Vis: λ<sub>max</sub> = 270 nm (π→π* transition of the conjugated system).
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IR: Peaks at 1680 cm<sup>−1</sup> (C=O ester), 3300 cm<sup>−1</sup> (N-H stretch), and 1600 cm<sup>−1</sup> (aromatic C=C) .
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<sup>1</sup>H NMR (D<sub>2</sub>O): δ 1.95 (m, 2H, H-6), 2.45 (t, 2H, H-7), 3.70 (s, 3H, OCH<sub>3</sub>), 4.10 (s, 2H, H-5), 6.85 (s, 1H, H-3) .
Pharmacological Activities
Kinase Inhibition
The compound inhibits PI3 kinase isoforms (IC<sub>50</sub> = 120 nM for PI3Kα), making it a candidate for cancer therapy. Docking studies suggest the amino group forms hydrogen bonds with Glu<sup>849</sup> in the ATP-binding pocket .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole. The methyl ester enhances membrane permeability, while the amino group disrupts microbial DNA synthesis .
Antioxidant Properties
In DPPH assays, it exhibits radical scavenging activity (EC<sub>50</sub> = 45 µM), comparable to ascorbic acid. The pyridine ring’s electron-rich system donates hydrogen atoms to neutralize free radicals .
Applications and Future Directions
Drug Development
As a PI3K inhibitor, this compound is a lead candidate for breast and prostate cancers. Phase I trials are pending due to promising preclinical data .
Agricultural Chemistry
Preliminary studies show efficacy against Phytophthora infestans (late blight), with EC<sub>50</sub> = 12 µM. Structural modifications to improve foliar adhesion are underway .
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